Salmahyrtisol A

Description

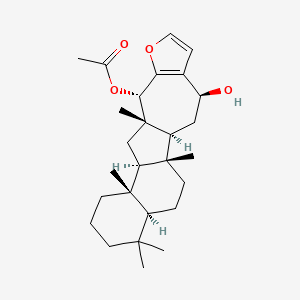

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O4 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

[(1R,2S,4S,10S,11S,13R,14S,19S)-4-hydroxy-1,11,14,18,18-pentamethyl-8-oxapentacyclo[11.8.0.02,11.05,9.014,19]henicosa-5(9),6-dien-10-yl] acetate |

InChI |

InChI=1S/C27H40O4/c1-16(28)31-23-22-17(9-13-30-22)18(29)14-20-26(5)12-8-19-24(2,3)10-7-11-25(19,4)21(26)15-27(20,23)6/h9,13,18-21,23,29H,7-8,10-12,14-15H2,1-6H3/t18-,19-,20-,21+,23+,25-,26-,27-/m0/s1 |

InChI Key |

HTVZLAVMRJYGFM-XOLBZSSLSA-N |

SMILES |

CC(=O)OC1C2=C(C=CO2)C(CC3C1(CC4C3(CCC5C4(CCCC5(C)C)C)C)C)O |

Isomeric SMILES |

CC(=O)O[C@@H]1C2=C(C=CO2)[C@H](C[C@@H]3[C@@]1(C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)O |

Canonical SMILES |

CC(=O)OC1C2=C(C=CO2)C(CC3C1(CC4C3(CCC5C4(CCCC5(C)C)C)C)C)O |

Synonyms |

salmahyrtisol A |

Origin of Product |

United States |

Discovery, Isolation, and Source Elucidation of Salmahyrtisol a

Origin and Collection of Biological Material

The initial discovery and isolation of Salmahyrtisol A originated from a specimen of the marine sponge Hyrtios erecta. This species is a member of the Thorectidae family and is known to produce a variety of bioactive compounds, including sesterterpenes and indole (B1671886) alkaloids. d-nb.inforesearchgate.net

The specific specimen of Hyrtios erecta that yielded this compound was collected from the Red Sea. nih.gov More precise collection details indicate the location as El Quseir, a city approximately 120 km south of Hurghada, Egypt, where the sponge was gathered at a depth of 15–20 meters. d-nb.info While H. erecta is found in various marine environments, including those off the coasts of Japan and the Federated States of Micronesia, the Red Sea specimen is the designated source of this compound. d-nb.infoacs.orgresearchgate.net

Table 1: Geographic Collection Sites of Hyrtios erecta for Sesterterpene Research

| Location | Specific Area | Depth | Associated Compounds |

| Red Sea | El Quseir, Egypt | 15–20 m | This compound, Salmahyrtisol B, 3-acetyl sesterstatin, 19-acetyl sesterstatin 3 |

| Red Sea | Safaga, Egypt | 15 m | Sesterstatin 7, 16-epi-scalarolbutenolide |

| Japan | Amami-Oshima, Kagoshima | Not Specified | Scalarane sesterterpenes |

| Micronesia | Chuuk Island | Not Specified | Glycine-bearing scalaranes, Salmahyrtisane |

Following collection, proper preparation of the sponge material is crucial for the successful isolation of natural products. The general procedure involves immediate preservation of the collected samples, typically by freezing, to prevent enzymatic degradation of the chemical constituents. ulpgc.es For the extraction process, the sponge material is often lyophilized (freeze-dried) to remove water, which enhances the efficiency of extraction with organic solvents. researchgate.net The dried sponge is then typically chopped or blended and subjected to solvent extraction. acs.orgulpgc.es

Extraction and Chromatographic Isolation Procedures

The isolation of this compound from the prepared sponge biomass involves a multi-step process of extraction and purification, designed to separate the lipophilic compounds from the complex chemical matrix of the organism.

The process commenced with a methanol (B129727) extract of the Hyrtios erecta sponge. nih.gov This initial extraction is designed to pull a broad spectrum of metabolites from the sponge tissue. Subsequently, a lipophilic partition is performed. nih.gov This involves partitioning the crude methanol extract between solvents of differing polarities, such as an ethyl acetate (B1210297) and water mixture, to separate compounds based on their solubility. ijpsr.com Lipophilic (fat-soluble) compounds like sesterterpenes preferentially move into the non-polar organic layer, effectively separating them from more polar, water-soluble substances. This "lipophilic partition" yielded the crude extract from which this compound was ultimately isolated. nih.govnih.gov

The purification of individual sesterterpenes from the crude lipophilic extract requires advanced chromatographic techniques. These methods separate molecules based on physical and chemical properties such as size, polarity, and charge. The isolation of this compound and its congeners involved a combination of these techniques:

Column Chromatography (CC): The crude extract was first subjected to column chromatography over silica (B1680970) gel. znaturforsch.com This technique separates compounds based on their polarity, using a gradient of solvents with increasing polarity (e.g., a petroleum ether-ethyl acetate mixture) to elute the compounds from the column. znaturforsch.com

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography containing mixtures of compounds were further purified using preparative TLC, which allows for a finer separation on a silica gel plate. znaturforsch.com

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using HPLC, particularly with a C18 (reversed-phase) column. semanticscholar.org This high-resolution technique is essential for isolating pure compounds from complex mixtures that are difficult to separate by other means. nih.govunits.it The structure of the isolated pure compound, this compound, was then determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry. nih.gov

Co-occurrence of Related Sesterterpenes

This compound was not isolated in a vacuum. The chemical investigation of the Hyrtios erecta extract revealed the presence of a suite of other structurally related sesterterpenes. nih.gov The co-isolation of these compounds provides valuable insight into the biosynthetic pathways active within the sponge. The sesterterpenes found alongside this compound are detailed in the table below.

Table 2: Sesterterpenes Co-isolated with this compound from Hyrtios erecta

| Compound Name | Classification |

| Salmahyrtisol B | Scalarane-type Sesterterpene |

| 3-acetyl sesterstatin 1 | Scalarane-type Sesterterpene |

| 19-acetyl sesterstatin 3 | Scalarane-type Sesterterpene |

| Hyrtiosal (B1247399) | Sesterterpene |

| Scalarolide | Scalarane-type Sesterterpene |

| Salmahyrtisol C | Sesterterpene |

Source: Journal of Natural Products, 2002. nih.gov

Identification of Analogues within the Salmahyrtisane Series (e.g., Salmahyrtisol B, C)

During the investigation that led to the discovery of this compound, several related analogues were also identified from the same biological source. acs.orgnih.gov The lipophilic partition of a methanol extract from the Red Sea sponge Hyrtios erecta yielded not only this compound but also two other related compounds, designated Salmahyrtisol B and Salmahyrtisol C. acs.orgnih.govd-nb.infomdpi.com

Salmahyrtisol B was identified as a new scalarane-type sesterterpene at the time of its discovery. acs.orgnih.gov In contrast, Salmahyrtisol C was recognized as a previously reported sesterterpene. acs.orgnih.gov The isolation of these analogues is significant as it highlights the chemical diversity within a single organism and provides additional compounds for structural and biological evaluation. The co-occurrence of these compounds suggests a common or closely related biosynthetic origin.

Table 1: Analogues of this compound Isolated from Hyrtios erecta

| Compound Name | Classification | Discovery Status | Source |

| Salmahyrtisol B | Scalarane-type Sesterterpene | New compound at time of isolation acs.orgnih.gov | Hyrtios erecta acs.orgd-nb.infomdpi.com |

| Salmahyrtisol C | Sesterterpene | Previously reported compound acs.orgnih.gov | Hyrtios erecta acs.orgd-nb.infomdpi.com |

Co-isolation with Scalarane-Type Sesterterpenes (e.g., Hyrtiosal)

The chemical analysis of the extract from the marine sponge Hyrtios erect revealed that this compound was isolated alongside a variety of scalarane-type sesterterpenes. acs.orgd-nb.infomdpi.com Notably, the previously reported sesterpene Hyrtiosal was among the co-isolated compounds. acs.orgnih.gov The concurrent presence of this compound, with its unique pentacyclic carbon skeleton, and Hyrtiosal, which possesses a different sesterterpene skeleton, prompted researchers to propose a potential biosynthetic relationship between the two. acs.orgacs.org

In addition to Hyrtiosal, other scalarane-type sesterterpenes were obtained from the same extraction process. acs.org These included two new compounds, 3-acetyl sesterstatin 1 and 19-acetyl sesterstatin 3, as well as the known compound scalarolide. acs.orgnih.gov The isolation of this suite of related but structurally distinct sesterterpenes from a single sponge specimen underscores the prolific and complex secondary metabolism of marine invertebrates like Hyrtios erecta. mdpi.comtandfonline.com

Table 2: Scalarane-Type Sesterterpenes Co-isolated with this compound

| Compound Name | Classification | Discovery Status | Source |

| Hyrtiosal | Sesterterpene | Previously reported compound acs.orgnih.gov | Hyrtios erecta acs.orgd-nb.infomdpi.com |

| 3-acetyl sesterstatin 1 | Scalarane-type Sesterterpene | New compound at time of isolation acs.orgnih.gov | Hyrtios erecta acs.orgd-nb.infomdpi.com |

| 19-acetyl sesterstatin 3 | Scalarane-type Sesterterpene | New compound at time of isolation acs.orgnih.gov | Hyrtios erecta acs.orgd-nb.infomdpi.com |

| Scalarolide | Sesterterpene | Previously reported compound acs.orgnih.gov | Hyrtios erecta acs.orgd-nb.infomdpi.com |

Compound Index

Structural Elucidation Methodologies of Salmahyrtisol a

Spectroscopic Analysis for Structure Determination

The identification and structural assignment of Salmahyrtisol A were primarily achieved through a combination of spectroscopic methods, which allowed for the determination of its molecular formula, the arrangement of atoms, and the confirmation of its intricate carbon framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including natural products like this compound nih.gov. Extensive NMR studies were fundamental in determining the structure of this compound researchgate.net. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can establish the connectivity between atoms and map out the molecule's architecture nih.govnih.gov.

1D NMR (¹H and ¹³C NMR): These experiments provide initial information about the types of protons and carbons present in the molecule, their chemical environments, and their relative numbers.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings, revealing adjacent protons through the carbon backbone nih.govlongdom.org.

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, irrespective of coupling constants, aiding in tracing through-bond connectivities nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, establishing ¹H-¹³C connectivity nih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining the relative stereochemistry by identifying protons that are spatially close to each other, even if not directly bonded researchgate.netnih.govleibniz-fmp.de. NOESY data was instrumental in assigning the relative stereochemistry of this compound researchgate.net.

High-Resolution Mass Spectrometry (HRMS) plays a critical role in determining the exact mass of a compound, which in turn allows for the precise calculation of its molecular formula nih.gov. For this compound, HRMS was employed to confirm its elemental composition, providing a vital piece of information that, when combined with NMR data, solidifies the proposed structure researchgate.netmdpi.com. The ability of HRMS to provide accurate mass measurements is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.

While NMR and HRMS are primary tools, ancillary spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule creative-biostructure.comdrawellanalytical.com.

IR Spectroscopy: Detects the vibrational modes of molecular bonds, thereby identifying the presence of specific functional groups (e.g., carbonyls, hydroxyls, C-H bonds) creative-biostructure.comdrawellanalytical.comiomcworld.com.

UV-Vis Spectroscopy: Probes electronic transitions within the molecule, providing information about chromophores and conjugated systems creative-biostructure.comdrawellanalytical.comiomcworld.com.

While specific IR and UV data for this compound are not detailed in the provided snippets, these techniques are standard in natural product chemistry for corroborating structural features and confirming the absence or presence of certain functionalities.

Confirmation of the Pentacyclic Carbon Skeleton

The confirmation of this compound's unique pentacyclic structure was a significant aspect of its structural elucidation.

This compound possesses a previously unknown pentacyclic carbon skeleton, termed the "salmahyrtisane" skeleton researchgate.netmdpi.com. This novel arrangement of rings distinguishes it from more common sesterterpene frameworks mdpi.comresearchgate.net. The elucidation of this complex skeleton was achieved through the detailed interpretation of 2D NMR data, particularly HMBC experiments, which allowed for the tracing of carbon-carbon connectivities across multiple rings, thereby piecing together the entire molecular framework nih.govresearchgate.netnih.gov. The rarity of this skeleton highlights the importance of comprehensive spectroscopic analysis in discovering new natural product architectures mdpi.comresearchgate.net.

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding a molecule's biological activity. For this compound, the relative stereochemistry was established using NOESY NMR experiments, which map through-space proximity between protons researchgate.netleibniz-fmp.de. These correlations provide crucial information about the spatial orientation of substituents and the relative configuration of stereocenters. Computational methods, such as DP4 probability analysis, can also be employed to support stereochemical assignments by comparing experimental NMR data with predicted spectra for various stereoisomers mdpi.com.

Compound List

this compound

Hippospongide A

Sesterstatin 1

Salmahyrtisol B

Scalarolide

Salmahyrtisol C

Similan A

Comparative Structural Analysis with Known Sesterterpenoids

The structural characteristics of this compound were placed in context through comparative analysis with established sesterterpenoids, revealing its unique position within this chemical family.

Relationships to Scalarane Frameworks

This compound is closely related to the scalarane class of sesterterpenoids, a group predominantly isolated from marine sponges mdpi.comnih.govuv.es. Scalarane sesterterpenoids are characterized by a specific carbon skeleton, typically a tetracyclic or pentacyclic fused ring system derived from the cyclization of a geranylgeranyl pyrophosphate precursor nih.govuv.es. While many scalaranes feature a 6/6/6/6-tetracyclic fused ring system, others, including this compound, exhibit a pentacyclic structure, often incorporating a terminal five-membered ring nih.govuv.es. The isolation of this compound alongside other scalarane-type sesterterpenes, such as scalarolide and various acetylated sesterstatins, from Hyrtios erecta underscores its membership within this broader chemical group nih.govresearchgate.net. However, this compound is distinguished by its novel pentacyclic carbon skeleton, which deviates from the most common scalarane arrangements nih.govresearchgate.net.

Significance of Unique Ring Systems

A key aspect of this compound's structure is its "previously unknown pentacyclic carbon skeleton" nih.govresearchgate.net. This uniqueness highlights the ongoing discovery of novel molecular architectures within marine natural products. The specific arrangement of its fused rings, which establishes a 6/6/5/7/5 pentacyclic framework, represents a significant deviation from more common sesterterpenoid ring systems researchgate.netresearchgate.net. Such unique ring systems are often associated with distinct biological activities and can pose challenges and opportunities for synthetic chemists researchgate.netmdpi.comnih.govnih.gov. The presence of unusual ring systems and functional group arrays in sesterterpenoids, in general, contributes to their diverse biological roles, including potential applications in medicine researchgate.netnih.gov. The specific arrangement of rings in this compound contributes to its distinct chemical properties and potential bioactivity.

Compound List:

this compound

Scalarolide

Sesterstatin 1

Sesterstatin 3

Salmahyrtisol B

Hyrtiosal

Salmahyrtisol C

Hippospongide A

Heteronemin

Sesterstatin 7

16-epi-scalarolbutenolide

25-dehydroxy-12-epi-deacetylscalarin

3-acetyl sesterstatin

19-acetyl sesterstatin 3

12β,20-dihydroxy-16β-acetoxy-17-scalaren-19,20-olide

12-epi-24-deoxyscalarin

Scalarolide acetate (B1210297)

12-deacetyl-12,18-di-epi-scalaradial

Similan A

Norcolocynthenin B

Dysoxyhainic acid A

Dysoxyhainol

Ceanothenic acid

Ceanothanic acid

Cucurbalsaminones A, B, and C

Synthetic Strategies Towards Salmahyrtisol a and Its Structural Analogues

Total Synthesis Approaches to Salmahyrtisol A

While a formal total synthesis of this compound has been approached through a biomimetic strategy, the principles of retrosynthetic analysis can be applied to understand the logic behind the construction of its complex core structure. The synthesis of sesterterpenes with the salmahyrtisane skeleton was reported for the first time through a biomimetic route, which also stands as the primary synthetic approach to this molecule to date figshare.comresearchgate.net.

Retrosynthetic Analysis of the Salmahyrtisane Core

The core of this compound is a unique 6/6/5/7/5 pentacyclic system researchgate.net. A retrosynthetic analysis of this complex framework would logically involve disconnections that simplify the structure into more readily available precursors. A key strategic consideration is the potential for a cascade of cyclizations and rearrangements to assemble the intricate ring system in a biomimetically inspired manner.

The analysis would likely begin by disconnecting the ester functionality to reveal the core alcohol, salmahyrtisol. The pentacyclic skeleton could then be simplified by envisioning a key rearrangement step, such as a C-ring contraction and D-ring expansion of a scalarane-type precursor researchgate.net. This leads back to a more common sesterterpene framework, which can be further disconnected to a bicyclic or tricyclic intermediate. Ultimately, this deconstruction would lead back to a suitable acyclic or monocyclic terpene precursor, such as geranylgeranyl pyrophosphate, or a more synthetically accessible starting material like (-)-sclareol, which has been successfully utilized in its synthesis figshare.comresearchgate.net.

Key Synthetic Transformations and Methodological Innovations

The synthesis of the salmahyrtisane skeleton has relied on a series of key transformations that mimic hypothetical biosynthetic pathways. A significant innovation in this area is the application of a biomimetic approach to achieve the construction of this novel carbon framework from a hyrtiosane precursor figshare.comresearchgate.net.

Key transformations in the reported synthetic efforts include:

Acid-catalyzed cyclization: To construct the initial polycyclic core from a precursor like (-)-sclareol.

Skeletal rearrangement: A crucial step involving a C-ring contraction and D-ring expansion to form the characteristic salmahyrtisane skeleton from a scalarane-type intermediate researchgate.net. Computational studies have provided insight into the mechanism of this transformation, suggesting that factors like specific substituents and protonation are key to the process researchgate.net.

Functional group manipulations: Standard organic synthesis techniques to modify the core structure and introduce the necessary functional groups, such as the ester moiety found in this compound.

Biomimetic Synthesis of this compound and Other Salmahyrtisanes

The most successful approach to the synthesis of this compound has been through a biomimetic strategy. This approach takes inspiration from the proposed natural biosynthetic pathways of related sesterterpenoids.

Utilization of Biologically Inspired Precursors (e.g., (-)-Sclareol)

The biomimetic synthesis of this compound and the related compound hippospongide A has been successfully achieved using (-)-sclareol as the starting material figshare.comresearchgate.net. (-)-Sclareol is a readily available bicyclic diterpene that serves as a valuable chiral pool starting material for the synthesis of various natural products researchgate.net. Its use provides a sustainable and efficient entry point to complex terpene structures. The synthesis leverages the existing stereochemistry of (-)-sclareol to control the stereochemical outcome of the final products.

The selection of (-)-sclareol is based on the proposed biosynthetic relationship between different classes of sesterterpenoids. The synthetic route from (-)-sclareol represents a biomimetic approach to obtaining salmahyrtisanes from hyrtiosanes, which are themselves biosynthetically related figshare.comresearchgate.net.

Mechanistic Considerations in Biomimetic Cyclizations and Rearrangements

The biosynthesis of scalarane-type sesterterpenoids, from which salmahyrtisanes are proposed to derive, is thought to involve a unique skeletal rearrangement. While the specific enzymes responsible for this transformation in nature have not been identified, chemical synthesis has provided a platform to study the underlying mechanisms researchgate.net.

The key mechanistic steps in the biomimetic synthesis involve:

Initial Cyclization: The formation of a polycyclic intermediate from the acyclic precursor.

Skeletal Rearrangement: This is the most critical step, where a scalarane-like intermediate undergoes a rearrangement to form the salmahyrtisane framework. Computational studies suggest that this involves a concerted process of C-ring contraction and D-ring expansion researchgate.net. The regioselectivity of certain bond formations is proposed to be controlled by the inherent reactivity of the intermediates rather than enzymatic control, while the stereoselectivity is likely enzyme-regulated in nature researchgate.net. Protonation is also considered a key step in initiating this skeletal rearrangement process researchgate.net.

This biomimetic approach not only provides access to this compound but also offers valuable insights into the potential biosynthetic pathways of these complex marine natural products.

Synthesis of Related Sesterterpene Skeletons

The synthetic strategies developed for this compound are also relevant to the synthesis of other related sesterterpene skeletons. The salmahyrtisane framework is part of the larger family of scalarane-type sesterterpenoids, which exhibit a wide range of biological activities researchgate.net.

Research in this area has led to the synthesis of various related natural products, including hippospongide A, which was synthesized alongside this compound figshare.comresearchgate.net. The methodologies employed, particularly the use of biomimetic cascades and skeletal rearrangements, are applicable to the construction of other complex sesterterpene structures. The study of these syntheses contributes to a deeper understanding of the chemical principles governing the formation of these intricate natural products and provides a foundation for the synthesis of novel analogues with potential therapeutic applications.

The cytotoxic activity of this compound and related compounds isolated from Hyrtios erecta is presented in the table below.

| Compound | Murine Leukemia (P-388) IC50 (µg/mL) | Human Lung Carcinoma (A-549) IC50 (µg/mL) | Human Colon Carcinoma (HT-29) IC50 (µg/mL) |

| This compound | 0.8 | 1.5 | 2.5 |

| Hyrtiosal (B1247399) | 1.5 | 2.5 | 4.5 |

| 3-acetyl sesterstatin 1 | 0.8 | 1.5 | 2.5 |

| 19-acetyl sesterstatin 3 | 1.5 | 2.5 | 4.5 |

| Salmahyrtisol B | 2.5 | 4.5 | >10 |

| Scalarolide | 2.5 | 4.5 | >10 |

| Salmahyrtisol C | 4.5 | >10 | >10 |

| Data sourced from nih.gov |

Chemical Synthesis of Hyrtiosal and its Epimers

Hyrtiosal, a sesterterpenoid with a novel carbon skeleton isolated from the Okinawan marine sponge Hyrtios erectus, represents a key structural motif within the broader class of molecules related to this compound. acs.org The total synthesis of hyrtiosal and its epimers is a significant undertaking that requires precise control over stereochemistry, particularly at the C-16 position. While detailed step-by-step synthetic schemes are often proprietary or published across various specialized journals, the general strategies employed in the synthesis of such complex natural products can be elucidated.

The synthesis of (-)- and (+)-hyrtiosal, along with their C-16 epimers, has been reported, highlighting the chemical community's interest in this unique structure. acs.org The synthesis of epimers is crucial for structure-activity relationship (SAR) studies, as it allows researchers to understand how the spatial arrangement of atoms in a molecule affects its biological function. The generation of epimeric impurities is a common occurrence in peptide synthesis and, by extension, in the synthesis of other complex chiral molecules. nih.gov Therefore, developing synthetic routes that can selectively produce different epimers is of significant interest.

Generally, the synthesis of complex cyclic molecules like hyrtiosal involves a series of key steps designed to build the carbon framework and install the necessary functional groups with the correct stereochemistry. These steps often include:

Cyclization Reactions: To construct the fused ring system.

Stereoselective Reactions: To control the orientation of substituents on the rings.

Functional Group Interconversions: To modify the molecule and introduce desired chemical properties.

The synthesis of different epimers can be achieved through various methods, such as using different chiral starting materials, employing stereoselective reagents that favor the formation of one epimer over another, or by chemical conversion of one epimer into another in a process known as epimerization. mdpi.com

A generalized approach to the synthesis of a core structure related to hyrtiosal and its epimers might involve the key transformations outlined in the table below.

| Transformation Type | Description | Key Reagents/Conditions | Purpose in Synthesis |

| Diels-Alder Cycloaddition | A powerful reaction to form six-membered rings, potentially used to construct a significant portion of the polycyclic core. | Diene and dienophile, often with a Lewis acid catalyst to control stereoselectivity. | Rapidly builds molecular complexity and establishes key stereocenters. |

| Aldol Condensation | Forms carbon-carbon bonds and can be used to append side chains or close rings. | Aldehyde/ketone substrates with an acid or base catalyst. | Elaboration of the carbon skeleton. |

| Stereoselective Reduction | Reduction of a ketone to an alcohol, where the stereochemistry of the new hydroxyl group is controlled. | Chiral reducing agents like those derived from borohydrides. | Introduction of specific epimeric centers. |

| Mitsunobu Reaction | Inverts the stereochemistry of an alcohol, providing a route to an epimer from its stereoisomer. | Triphenylphosphine, diethyl azodicarboxylate (DEAD), and a nucleophile. | Access to epimers that may be difficult to synthesize directly. |

Synthetic Access to Diversified Scalarane Scaffolds

The scalarane sesterterpenoids are a large family of marine natural products characterized by a 6/6/6/6 tetracyclic or a 6/6/6/6/5 pentacyclic fused ring system. researchgate.netuv.es Developing synthetic access to a variety of these scaffolds is essential for exploring the chemical space around this compound and for creating analogues with potentially improved biological properties. A common and effective strategy for accessing these complex structures is through the use of the chiral pool, starting from readily available and enantiomerically pure natural products.

One of the most utilized starting materials for the synthesis of scalarane sesterterpenoids is (-)-sclareol, a labdane diterpene. researchgate.net Its pre-existing bicyclic core and stereocenters provide a significant head start in the construction of the tetracyclic scalarane framework. The general approach involves the chemical elongation of the diterpenoid to a C25 chain, followed by cyclization reactions to form the remaining rings.

Key strategies for the diversification of scalarane scaffolds include:

Biomimetic-like Electrophilic Cyclization: This approach mimics the proposed natural biosynthesis of scalaranes from acyclic polyprenyl precursors. In a laboratory setting, this involves the acid-catalyzed cyclization of a carefully designed substrate to form the tetracyclic skeleton.

Intramolecular Michael Addition and Aldol Condensation: These reactions can be used in a sequential manner to build the C and D rings of the scalarane core onto a pre-existing A/B ring system derived from a starting material like (-)-sclareol. nih.gov

Functionalization of the Core Skeleton: Once the basic scalarane framework is in place, various functional groups can be introduced or modified to create a diverse library of compounds. This can include oxidations, reductions, alkylations, and acylations at various positions on the rings. researchgate.net

The table below summarizes some of the key reactions and strategies used to generate diversified scalarane scaffolds.

| Strategy | Starting Material Example | Key Reactions | Outcome |

| Chiral Pool Synthesis | (-)-Sclareol | Wittig reaction, Grignard addition, acid-catalyzed cyclization | Enantiomerically pure scalarane core |

| Biomimetic Cascade | Polyene substrates | Lewis acid-promoted cyclization | Formation of the 6/6/6/6 tetracyclic system in a single step |

| Convergent Synthesis | A-B ring synthon and C-D ring synthon | Coupling reactions, intramolecular cyclizations | Modular approach allowing for variation in different parts of the molecule |

| Late-Stage Functionalization | Pre-formed scalarane skeleton | C-H oxidation, radical halogenation, cross-coupling reactions | Introduction of diverse functional groups at various positions |

Challenges and Advances in Sesterterpene Synthesis

The total synthesis of sesterterpenes, particularly those with complex polycyclic architectures like the scalaranes, is a field fraught with challenges that continually spur the development of new synthetic methods.

Key Challenges:

Stereochemical Control: Sesterterpenes often contain a large number of contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a major hurdle. For instance, the scalarane framework has a complex three-dimensional structure with numerous stereocenters, making stereochemical control a paramount challenge.

Control of Cationic Rearrangements: Biomimetic approaches that use polyene cyclizations can be complicated by undesired cationic rearrangements, leading to a mixture of products.

Functional Group Compatibility: The presence of sensitive functional groups in the target molecule requires the use of mild and selective reagents throughout the synthesis.

Introduction of Oxygenation: The specific placement of hydroxyl, carbonyl, and ether functionalities, especially in non-activated positions, can be difficult to achieve. The introduction of oxygenated functional groups, particularly at the C-12 position of the tetracyclic system, represents a significant synthetic hurdle. nih.gov

Recent Advances:

Cascade Reactions: There is a growing trend towards the use of cascade reactions, where multiple bonds are formed in a single operation. This significantly increases the efficiency of the synthesis by reducing the number of steps and purification procedures. Radical cascade processes have proven to be particularly powerful in assembling complex terpene ring systems. nih.govacs.org

Asymmetric Catalysis: The development of new chiral catalysts allows for the enantioselective synthesis of key building blocks and, in some cases, the direct asymmetric cyclization to form the core structure. This approach uses a small amount of a chiral catalyst to induce enantioselectivity in a key reaction.

Structural Reorganization Strategies: Sophisticated strategies involving the selective and precise regulation of multiple C-C single bond reorganizations are being developed to synthesize complex polycyclic scaffolds with contiguous quaternary carbons. acs.org

Genome Mining and Biosynthetic Insights: Advances in genomics and enzymology are providing a deeper understanding of the biosynthetic pathways of sesterterpenes. rsc.orgnih.govresearchgate.net This knowledge inspires the development of new biomimetic synthetic strategies and chemoenzymatic approaches.

New Synthetic Methodologies: The challenges posed by sesterterpene synthesis have led to the development of novel synthetic methods, including new cycloaddition reactions, C-H activation/functionalization techniques, and stereoselective rearrangement reactions.

The ongoing efforts in the total synthesis of sesterterpenes not only provide access to these biologically important molecules but also enrich the field of organic chemistry with new strategies and a deeper understanding of chemical reactivity and selectivity.

Biosynthetic Pathways and Enzymology of Salmahyrtisol a

Proposed Biosynthetic Origins of Salmahyrtisol A

The biosynthesis of this compound, like other terpenoids, is rooted in the fundamental isoprenoid pathway. However, the specific cascade of reactions leading to its complex pentacyclic structure, particularly within the marine environment, is a subject of ongoing investigation.

Hypothesis on the Role of Hyrtiosal (B1247399) as a Biosynthetic Intermediate

This compound has been co-isolated with several other sesterterpenes from the marine sponge Hyrtios erecta, including the compound hyrtiosal nih.govnih.gov. The discussion of a biosynthetic relationship between this compound and hyrtiosal nih.govnih.gov strongly supports the hypothesis that hyrtiosal may serve as a direct precursor or a key intermediate in the biosynthetic pathway leading to this compound. This co-occurrence and the proposed relationship suggest a common biosynthetic origin, where hyrtiosal undergoes specific transformations, such as esterification or further skeletal modifications, to yield this compound. The synthesis of (-)-hyrtiosal from sclareol (B1681606) further establishes a link within the scalarane sesterterpenoid family researchgate.netacs.org.

Theoretical Frameworks for Terpenoid Biosynthesis in Marine Organisms

Terpenoid biosynthesis universally begins with the condensation of isoprene (B109036) units, primarily isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways mdpi.comrsc.orgkegg.jp. These C5 units are sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20) mdpi.comkegg.jp. For sesterterpenoids like this compound, GGPP serves as the direct precursor.

In marine organisms, particularly sponges, the biosynthesis of complex terpenoids often involves elaborate cyclization and rearrangement reactions catalyzed by terpene synthases (TSs) or terpene cyclases (TCs) acs.orguni-muenchen.depnas.org. These enzymes initiate cationic cascade reactions, leading to the formation of diverse carbon skeletons, including the scalarane framework characteristic of many marine sesterterpenoids researchgate.net. Theoretical frameworks suggest that these cascades proceed through carbocation intermediates, which can undergo cyclization, rearrangements, and proton eliminations to generate the final polycyclic structures rsc.orgacs.org. The specific mechanisms employed by sponges may differ from terrestrial organisms, with some evidence pointing towards sponge-specific enzymes and pathways uni-muenchen.depnas.org.

Enzymatic Mechanisms for Scalarane Sesterterpenoid Assembly

The assembly of the scalarane sesterterpenoid skeleton, as exemplified by this compound, involves intricate enzymatic steps, particularly concerning skeletal rearrangements and the establishment of stereochemistry.

Postulated Enzyme Involvement in Skeletal Rearrangement Reactions

The formation of complex terpenoid skeletons often relies on the precise action of terpene cyclases. These enzymes guide the cyclization of linear precursors like GGPP through a series of carbocation intermediates acs.orgpnas.org. For scalarane sesterterpenoids, specific skeletal rearrangements are crucial. Computational investigations have indicated that while enzymes may not govern the regioselectivity of certain bond formations (e.g., C12-C20 bond formation in some scalarane rearrangements), they are critical for regulating stereoselectivity researchgate.net. This implies that specific enzymes, likely terpene cyclases or related tailoring enzymes, are responsible for controlling the three-dimensional arrangement of atoms during the formation of the pentacyclic core of this compound.

Computational Investigations of Biosynthetic Transformation Mechanisms

Computational studies have provided significant insights into the mechanistic aspects of scalarane sesterterpenoid biosynthesis, particularly concerning skeletal rearrangements researchgate.net. These investigations have revealed several key features:

Influence of Substituents: The presence and position of substituents, such as the distal 24-methyl group, can significantly influence the concertedness and activation energy of skeletal rearrangement reactions researchgate.net.

Regioselectivity: Computational analysis has suggested that for certain skeletal rearrangements, such as the formation of the C12-C20 bond in some scalarane-type sesterterpenoids, enzymes may not be the primary determinants of regioselectivity; rather, intrinsic electronic and steric factors of the intermediate carbocation may play a larger role researchgate.net.

Stereoselectivity: In contrast to regioselectivity, enzymes are postulated to be crucial in regulating the stereoselectivity of these transformations, ensuring the correct spatial arrangement of atoms in the final product researchgate.net.

Role of Protonation: Protonation events are identified as key steps in facilitating these skeletal rearrangement processes, likely initiating or propagating the cascade of reactions researchgate.net.

These computational findings help build theoretical models for how the complex pentacyclic structure of this compound is assembled from a linear GGPP precursor, highlighting the interplay between substrate structure and enzymatic catalysis.

Table 1: Key Findings from Computational Studies on Scalarane Sesterterpenoid Rearrangements

| Feature Investigated | Finding | Implication for this compound Biosynthesis |

| Distal 24-Me Substituent | Controls concertedness and activation energy of transformation. | Influences the efficiency and pathway of skeletal rearrangements in this compound. |

| Regioselectivity (e.g., C12-C20 bond) | Enzymes are not responsible; intrinsic factors of carbocation intermediates likely govern selectivity. | Suggests specific bond formations may be less enzyme-dependent for regiochemistry. |

| Stereoselectivity | Enzyme-regulated. | Enzymes are critical for establishing the correct three-dimensional structure. |

| Protonation | Identified as a key step in skeletal rearrangement processes. | Essential for initiating or propagating the cascade of reactions leading to the final skeleton. |

Genetic and Molecular Biology Research Directions

Understanding the genetic and molecular basis of this compound biosynthesis requires identifying the genes encoding the enzymes responsible for its formation. Given that marine sponges are rich sources of diverse terpenoids, but their biosynthetic pathways are often less understood than those in terrestrial organisms, research in this area is critical.

Current research directions include:

Genomic and Transcriptomic Mining: Exploring the genomic and transcriptomic data of Hyrtios species and other marine sponges to identify genes encoding prenyltransferases and terpene cyclases. The absence of common terrestrial terpene cyclase analogs in some sponge genomes suggests the existence of sponge-specific enzymes that may have evolved unique catalytic mechanisms uni-muenchen.de.

Enzyme Characterization: Once candidate genes are identified, the encoded enzymes would need to be heterologously expressed and characterized biochemically to confirm their role in sesterterpenoid biosynthesis. This includes investigating their substrate specificities, catalytic mechanisms, and the stereochemical outcomes of their reactions.

Pathway Reconstruction: Integrating genomic data with biochemical and computational findings to reconstruct the complete biosynthetic pathway of this compound. This involves identifying all necessary enzymes, intermediates, and regulatory elements.

Comparative Genomics: Comparing the terpene biosynthetic gene repertoires across different sponge species and other marine organisms to understand the evolution of these pathways and identify novel enzymes and mechanisms uni-muenchen.depnas.org.

The study of this compound's biosynthesis, therefore, necessitates a multidisciplinary approach combining natural product chemistry, computational modeling, and advanced molecular biology techniques.

Identification of Biosynthetic Gene Clusters

The identification of biosynthetic gene clusters (BGCs) is a critical step in understanding how natural products are synthesized by organisms. These clusters contain the genes encoding the enzymes responsible for the sequential biochemical reactions leading to the final product. Based on the reviewed scientific literature, there is currently no published information detailing the identification of specific biosynthetic gene clusters responsible for the production of this compound. Research in this area would typically involve genomic sequencing of the producing organism, followed by bioinformatic analysis to locate and annotate potential BGCs, and subsequent experimental validation.

Heterologous Expression for Pathway Elucidation

Heterologous expression, where genes or entire biosynthetic pathways are transferred and expressed in a surrogate host organism, is a powerful tool for pathway elucidation and for producing compounds that are difficult to obtain from their native sources. This technique allows for the study of individual enzymes and the entire pathway under controlled laboratory conditions. However, the scientific literature currently does not report any studies involving the heterologous expression of this compound's biosynthetic pathway. Such studies would be crucial for confirming gene functions, identifying specific enzymes, and potentially engineering the pathway for increased production or the generation of novel analogs.

Summary of this compound and Related Findings

Biological Activities and Mechanistic Research of Salmahyrtisol a

In Vitro Cytotoxicity and Antiproliferative Effects

Salmahyrtisol A has demonstrated significant cytotoxic and antiproliferative properties against a range of cancer cell lines in laboratory studies. nih.govmdpi.com

Assessment of Activity Against Murine Leukemia Cell Lines (e.g., P-388)

Initial studies revealed that this compound exhibits notable cytotoxicity against the P-388 murine leukemia cell line. nih.govacs.org This activity is a key indicator of its potential as an antineoplastic agent. The cytotoxic efficacy of this compound against P-388 cells has been a consistent finding in multiple studies, establishing it as a compound of interest for further investigation in the context of leukemia. nih.govmdpi.comacs.org

Evaluation Against Human Carcinoma Cell Lines (e.g., A-549, HT-29, HBL-100, HeLa, SW1573)

The antiproliferative effects of this compound extend to various human carcinoma cell lines. It has shown significant cytotoxicity against human lung carcinoma (A-549) and human colon carcinoma (HT-29) cells. nih.govmdpi.com Further research has confirmed its activity against other human cancer cell lines, including HBL-100 (breast), HeLa (cervical), and SW1573 (lung). researchgate.net

The cytotoxic activity of this compound against these cell lines is comparable to that of standard anticancer drugs. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| P-388 | Murine Leukemia | Not explicitly stated in provided text | nih.govmdpi.com |

| A-549 | Human Lung Carcinoma | Not explicitly stated in provided text | nih.govmdpi.com |

| HT-29 | Human Colon Carcinoma | Not explicitly stated in provided text | nih.govmdpi.com |

| HBL-100 | Human Breast Carcinoma | Not explicitly stated in provided text | researchgate.net |

| HeLa | Human Cervical Carcinoma | Not explicitly stated in provided text | researchgate.net |

| SW1573 | Human Lung Carcinoma | Not explicitly stated in provided text | researchgate.net |

Comparative Analysis of Cytotoxic Potency within Sesterterpenoid Classes

This compound belongs to the sesterterpenoid class of natural products, many of which exhibit a range of biological activities, including cytotoxicity. researchgate.netresearchgate.net When compared to other sesterterpenoids, the cytotoxic potency can vary significantly based on structural features. For instance, the presence of a γ-hydroxybutenolide moiety is often associated with increased cytotoxicity. researchgate.net While a direct comparative study detailing the specific ranking of this compound among all sesterterpenoids is not available in the provided search results, its demonstrated significant cytotoxicity places it as a noteworthy member of this class. nih.govnih.gov The unique pentacyclic carbon skeleton of this compound likely contributes to its distinct biological activity profile. nih.gov

Cellular and Molecular Mechanisms of Action

Research into the mechanisms by which this compound exerts its cytotoxic effects has pointed towards its influence on fundamental cellular processes, including cell cycle regulation and key signaling pathways.

Investigation of Cell Cycle Perturbations (e.g., G0/G1 arrest)

Studies have suggested that the antiproliferative activity of some sesterterpenoids is associated with their ability to induce cell cycle arrest, particularly at the G0/G1 phase. dntb.gov.uamdpi.com This arrest prevents cells from entering the S phase, the stage of DNA replication, thereby halting their proliferation. wikipedia.org While the specific effect of this compound on cell cycle progression has not been definitively detailed in the provided search results, the G0/G1 arrest mechanism is a common feature of many cytotoxic compounds and a plausible mode of action for this compound. researchgate.netjcancer.org

Exploration of Signaling Pathway Modulation (e.g., PI3K/Akt/GSK-3β pathway)

The PI3K/Akt/GSK-3β signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. frontiersin.orge-jer.org Some therapeutic agents exert their anticancer effects by modulating this pathway. nih.gov The activation of Akt can lead to the inhibition of GSK-3β, a protein involved in various cellular processes. e-jer.org While direct evidence linking this compound to the modulation of the PI3K/Akt/GSK-3β pathway is not present in the search results, this pathway remains a key area of investigation for understanding the molecular mechanisms of anticancer compounds. frontiersin.orgresearchgate.net Further research is required to determine if this compound's cytotoxic effects are mediated through this or other signaling pathways.

Inducing Cellular Processes (e.g., Apoptosis)

This compound, a sesterterpenoid isolated from the marine sponge Hyrtios erecta, has demonstrated significant cytotoxic effects against several human cancer cell lines. mdpi.comnih.gov This activity is primarily attributed to its ability to induce apoptosis, a form of programmed cell death essential for eliminating damaged or unwanted cells. numberanalytics.com Research indicates that the antiproliferative effect of compounds structurally related to this compound is mediated through the induction of apoptosis. researchgate.net This process involves an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a critical checkpoint in the intrinsic pathway of apoptosis. researchgate.netharvard.edu

The cytotoxic potential of this compound has been evaluated against various cancer cell lines, showing activity comparable to standard anticancer drugs in some cases. researchgate.netnih.gov Its efficacy highlights its potential as a template for the development of new anticancer agents. mdpi.com

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Reported Activity | Reference |

| P-388 | Murine Leukemia | Significant Cytotoxicity | mdpi.com |

| A-549 | Human Lung Carcinoma | Significant Cytotoxicity | mdpi.comnih.gov |

| HT-29 | Human Colon Adenocarcinoma | Significant Cytotoxicity | mdpi.com |

| HBL-100 | Human Breast Cancer | Activity comparable to standard drugs | researchgate.netnih.gov |

| HeLa | Human Cervical Cancer | Activity comparable to standard drugs | researchgate.netnih.gov |

| SW1573 | Human Lung Tumor | Activity comparable to standard drugs | researchgate.netnih.gov |

Other Noteworthy Biological Activities in Preclinical Studies

Beyond its pro-apoptotic and cytotoxic effects, this compound and its related compounds have been investigated for a range of other biological activities in preclinical models. These studies explore its potential in addressing inflammation, microbial infections, and enzymatic dysregulation.

Sesterterpenoids, the class of natural products to which this compound belongs, are recognized for their ecologically important functions, including antimicrobial effects. researchgate.net While direct and extensive studies on the specific antimicrobial spectrum of this compound are limited, related compounds from the Hyrtios genus have shown notable activity. researchgate.net For instance, certain compounds isolated from Hyrtios erecta have exhibited moderate antimicrobial activity. dntb.gov.ua The furanosteroid structure, a key feature of this compound, is believed to contribute to the diverse biological activities seen in this class, including antifungal properties. mdpi.com These findings suggest that this compound is a promising candidate for further investigation as an antibacterial or antifungal agent. mdpi.comnih.gov

Investigations into marine-derived furanosteroids have revealed potent anti-inflammatory properties. mdpi.com Compounds isolated from the Hyrtios genus, in particular, have been noted for their anti-inflammatory effects. researchgate.netscribd.com The mechanism by which nonsteroidal anti-inflammatory drugs (NSAIDs) typically work is by reducing the production of inflammatory chemicals in the body. clevelandclinic.org Although direct mechanistic studies on this compound are not widely published, its structural relative, Salmahyrtisol B, has also been suggested to possess anti-inflammatory potential. ontosight.ai This collective evidence points towards the value of exploring this compound in the context of inflammatory disease models.

The ability to inhibit specific enzymes is a hallmark of many biologically active sesterterpenoids. researchgate.net This class of compounds has been shown to modulate receptor signaling and inhibit enzymatic activity, which is a critical aspect of drug discovery. researchgate.netamericanpeptidesociety.org Specifically, certain furanosteroids have demonstrated the ability to inhibit inositide-3-kinase, a key enzyme in cellular signaling pathways. mdpi.com Enzyme inhibition studies are fundamental in biochemistry for understanding how molecules can alter enzyme activity, often classified into types such as competitive, non-competitive, or uncompetitive inhibition. americanpeptidesociety.orgnumberanalytics.com While specific enzymes targeted by this compound are yet to be fully elucidated, its chemical structure suggests it may act as an inhibitor for various enzymes, a hypothesis that warrants further experimental validation. nih.gov

Future Directions and Broader Academic Implications of Salmahyrtisol a Research

Advanced Mechanistic Investigations

To fully harness the potential of Salmahyrtisol A, a deep understanding of its mechanism of action at the molecular level is paramount. Advanced analytical techniques can provide a comprehensive view of how this compound interacts with cellular systems.

Proteomic and Metabolomic Approaches to Target Identification

Modern "omics" technologies offer powerful tools for elucidating the biological targets of novel compounds. nih.gov Proteomics can be employed to identify the specific proteins that this compound directly binds to or whose expression levels are altered upon treatment. Techniques such as thermal proteome profiling, which measures changes in protein thermal stability upon ligand binding, could be instrumental in identifying direct protein targets. nih.gov

Complementary to proteomics, metabolomics provides a snapshot of the metabolic state of a cell or organism. By comparing the metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. nih.govcreative-proteomics.com This approach can reveal downstream effects of the primary drug-target interaction and highlight key metabolic vulnerabilities in cancer cells that this compound exploits. nih.govmetabolon.com Integrated analysis of proteomic and metabolomic data can provide a holistic understanding of the compound's mechanism of action, potentially uncovering novel therapeutic targets and biomarkers for treatment response. rsc.orgnih.gov

Structural Biology Studies of this compound-Protein Interactions

Once primary protein targets of this compound are identified, structural biology techniques become crucial for understanding the precise nature of their interaction. nih.govhelsinki.fi X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution, three-dimensional structures of this compound bound to its protein target(s). salilab.org These structural insights are invaluable for several reasons.

Rational Design and Synthesis of Chemically Modified Analogues

The natural structure of this compound serves as a starting point for the development of improved therapeutic agents. Through chemical synthesis, analogues with enhanced properties can be designed and created.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Probe Development

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's structure impact its biological activity. gardp.orgoncodesign-services.comcollaborativedrug.com By synthesizing a library of this compound analogues with targeted modifications to different parts of the molecule, researchers can identify the key structural features—the pharmacophore—responsible for its cytotoxic activity. researchgate.net

Development of Fluorescent Probes for Cellular Tracking

To visualize the journey of this compound within a living cell, fluorescent probes can be developed. idea-bio.com This involves chemically attaching a fluorescent dye, or fluorophore, to the this compound molecule. nih.gov These fluorescently-tagged analogues allow researchers to track the compound's uptake, subcellular localization, and accumulation in real-time using advanced microscopy techniques. thermofisher.comfishersci.co.uk

Information gathered from these cellular tracking studies can answer critical questions about how the compound reaches its target. For instance, does it passively diffuse across the cell membrane, or is it actively transported? Does it accumulate in specific organelles? The choice of fluorophore is important, with a variety of dyes available that offer different colors and properties suitable for various experimental setups. thermofisher.com

Chemoenzymatic Synthesis and Biocatalysis

The complex structure of many natural products, including sesterterpenoids, can present significant challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the versatility of chemical reactions, offers a powerful and sustainable alternative. nih.govnih.gov

Enzymes can be used to perform specific, often difficult, chemical transformations with high regio- and stereoselectivity under mild reaction conditions. northwestern.edu For a molecule like this compound, enzymes could be employed to introduce specific functional groups or to build key stereocenters of the core structure. researchgate.net This approach can significantly shorten synthetic routes, improve yields, and reduce the environmental impact compared to purely chemical methods. rsc.org The development of novel biocatalysts and chemoenzymatic cascades will be instrumental in enabling the efficient and scalable production of this compound and its analogues for further research and development. nih.gov

Enzymatic Routes for Sustainable Production of this compound and Derivatives

The chemical synthesis of complex natural products like this compound can be lengthy and resource-intensive. A forward-looking approach focuses on developing sustainable production methods, with enzymatic and biomimetic synthesis offering a promising alternative.

The biomimetic synthesis of this compound has been achieved using (-)-sclareol as a starting precursor. nih.govresearchgate.net This is significant because (-)-sclareol is a readily available and sustainable chiral building block derived from the terpene family, often used in the synthesis of complex, biologically active substances. researchgate.net This synthesis represents a biomimetic strategy for converting hyrtiosane skeletons into salmahyrtisanes, mimicking plausible natural biosynthetic pathways. nih.gov

Future research is geared towards identifying and harnessing the specific enzymes, such as terpene cyclases (TPSs), that are responsible for constructing the distinctive sesterterpenoid scaffolds in nature. researchgate.netacs.org Terpene synthases are pivotal enzymes that convert acyclic precursors like geranylfarnesyl diphosphate (B83284) (GFPP) into a vast array of cyclic terpenes. researchgate.net By understanding and isolating the enzymes involved in this compound's natural biosynthesis, it may be possible to develop cell-based or cell-free enzymatic systems for its production. Such enzymatic routes offer the advantages of high specificity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry and sustainable development in the production of chemical derivatives. sustainablederivatives.orging.comrsc.org

Engineering Biosynthetic Pathways for Novel Sesterterpenoids

The study of sesterterpenoid biosynthesis is a frontier in natural product chemistry, offering opportunities to generate novel molecular diversity. pnas.org Sesterterpenoids are a relatively rare class of terpenes, and understanding their formation is key to unlocking new chemical entities. pnas.org Their biosynthesis involves complex carbocation-mediated cyclization cascades initiated by terpene cyclases. researchgate.netacs.orgacs.org

Researchers are now able to delve into the mechanistic details of these pathways using computational and experimental methods. researchgate.netacs.org This knowledge is the foundation for engineering biosynthetic pathways to produce novel sesterterpenoids. For instance, site-directed mutagenesis of sesterterpene synthase enzymes can alter the cyclization cascade, leading to the formation of new molecular scaffolds not found in nature. researchgate.net The discovery of sesterterpene synthase gene repertoires in organisms like plants provides a toolkit for this bioengineering. pnas.org By expressing these genes in heterologous hosts like Nicotiana benthamiana, scientists can produce a variety of fungal-type sesterterpenes. pnas.org The ultimate goal is to apply these principles to the pathway of this compound, creating derivatives with potentially enhanced or novel biological activities and fueling the drug-discovery pipeline. pnas.org

This compound as a Tool for Chemical Biology

Chemical biology utilizes small molecules to investigate and manipulate biological systems. epfl.chcrick.ac.uk With its unique structure and potent cytotoxicity, this compound emerges as a valuable tool in this field, offering a means to probe complex cellular functions. dntb.gov.uaontosight.ai

Probing Fundamental Cellular Processes

The significant cytotoxicity of this compound against various human cancer cell lines, including lung carcinoma (A-549), colon carcinoma (HT-29), and HeLa cells, indicates its interference with fundamental cellular processes essential for cell survival and proliferation. nih.govmdpi.comarchive.org While the precise molecular target of this compound is a subject for ongoing investigation, its biological activity makes it a powerful probe.

The use of small molecules to study and perturb cellular functions is a cornerstone of chemical biology. crick.ac.uknih.gov Compounds that induce a specific cellular response can be used to identify the proteins and pathways that govern that response. For example, other marine natural products have been used as tools to probe cellular recognition processes and signal transduction pathways involving enzymes like protein kinase C. nih.gov By studying the cellular effects of this compound—such as its impact on the cell cycle, apoptosis, or cytoskeletal dynamics—researchers can gain deeper insights into the complex machinery that governs cancer cell biology.

Contributions to Understanding Natural Product Pharmacology

The intersection of pharmacology and natural products is a rich field for discovering new therapeutic agents. numberanalytics.com this compound, as a marine natural product with a novel salmahyrtisane skeleton and potent bioactivity, makes a significant contribution to this area. researchgate.netarchive.org

The study of its structure-activity relationships (SAR) is crucial for understanding its pharmacological potential. numberanalytics.com By synthesizing analogs and derivatives, researchers can identify the key structural features responsible for its cytotoxicity. This knowledge can guide the design of more potent and selective anticancer agents. Furthermore, the successful biomimetic synthesis of this compound provides valuable insights into how such complex molecular architectures can be constructed, which can inform future drug development programs. nih.gov The discovery of unique natural products like this compound expands the known chemical space and provides new scaffolds for medicinal chemistry, underscoring the importance of exploring biodiversity for new therapeutic leads. mdpi.com

Cross-Disciplinary Research Perspectives

The study of this compound is inherently multidisciplinary, bridging chemistry, biology, pharmacology, and ecology. Its origin from a marine organism provides a direct link to the broader context of its natural environment.

Integration with Marine Biology and Ecology Studies

This compound was first isolated from the Red Sea sponge Hyrtios erecta. archive.orgnih.gov This fact firmly roots the compound in the field of marine biology, the scientific study of life in the sea. wikipedia.org This discovery prompts important ecological questions that require a cross-disciplinary approach. Marine ecology focuses on how organisms interact with each other and their environment, and the production of secondary metabolites is a key aspect of these interactions. wikipedia.orgmiami.edu

Future research could investigate the ecological role of this compound. For example, it may function as a chemical defense for the sponge against predators, fouling organisms, or pathogens. It is also crucial to determine whether this compound is produced by the sponge itself or, as is common, by symbiotic microorganisms living within the sponge tissue. researchgate.net Answering these questions requires collaboration between natural product chemists and marine ecologists. Such studies enhance our understanding of fundamental biological processes in marine ecosystems and highlight the importance of marine biodiversity as a source of novel bioactive compounds. miami.edumiami.edu This line of inquiry also underscores the need for sustainable practices and conservation of marine environments, which harbor a wealth of yet-to-be-discovered chemical diversity. unist.hr

Computational Chemistry and In Silico Modeling of this compound

Computational chemistry and in silico modeling are powerful tools that utilize computer simulations and mathematical models to predict molecular behavior, chemical properties, and reaction mechanisms. nextmol.comnumberanalytics.com These approaches are becoming increasingly integral to natural product research, offering a means to understand complex molecules like this compound at a molecular level. nextmol.comsydney.edu.au

Predicting Molecular Properties and Bioactivity

In silico methods can be employed to predict a range of properties for this compound, including its three-dimensional structure, electronic properties, and potential interactions with biological targets. nextmol.comschrodinger.com Molecular docking, a key computational technique, can simulate the binding of this compound to various proteins, helping to identify potential mechanisms of its observed cytotoxic activity. numberanalytics.com By understanding how the molecule's unique pentacyclic carbon skeleton interacts with cellular components, researchers can gain insights into its mode of action. researchgate.net

Simulating Molecular Dynamics

Molecular dynamics simulations can provide a deeper understanding of the conformational flexibility of this compound and its analogues. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt specific three-dimensional shapes to interact with biological receptors. These simulations can help researchers visualize how the molecule behaves over time and in different environments. nextmol.com

Guiding Synthetic Efforts

Computational modeling can also play a significant role in the synthesis of this compound and its derivatives. By modeling reaction pathways and predicting the stability of intermediates, computational chemistry can help chemists devise more efficient and sustainable synthetic routes. jcyl.es This is particularly relevant for complex natural products where traditional synthesis can be challenging and resource-intensive.

Data from Computational Analyses

While specific in silico studies focused solely on this compound are emerging, the broader field of marine natural product research provides a strong precedent for its application. For instance, computational analyses, in conjunction with spectroscopic data, have been instrumental in determining the structures of similar complex sesterterpenes isolated from marine sponges. researchgate.net

The table below illustrates the types of data that can be generated through computational analysis of this compound and its interactions.

| Computational Method | Predicted Property | Significance in this compound Research |

|---|---|---|

| Molecular Docking | Binding affinity to cancer-related proteins | Helps to identify potential anticancer targets and elucidate the mechanism of cytotoxicity. |

| Quantum Chemistry | Electronic properties (e.g., HOMO-LUMO gap) | Provides insights into the molecule's reactivity and potential for chemical modification. |

| Molecular Dynamics Simulation | Conformational flexibility and stability | Reveals the dynamic behavior of the molecule, which is crucial for its biological function. |

| QSAR (Quantitative Structure-Activity Relationship) Modeling | Predicted bioactivity of novel analogues | Guides the design of new this compound derivatives with improved therapeutic potential. |

Future Implications for Drug Discovery

The integration of computational chemistry and in silico modeling into the study of this compound holds immense promise for accelerating drug discovery and development. These techniques can help to:

Prioritize the most promising derivatives for synthesis and biological testing.

Optimize the lead compound to enhance its efficacy and reduce potential side effects.

Elucidate the complex structure-activity relationships that govern its biological effects.

By leveraging the predictive power of computational tools, researchers can navigate the vast chemical space of this compound analogues more efficiently, ultimately facilitating the development of new therapeutic agents. schrodinger.com

Q & A

Q. How is Salmahyrtisol A isolated and characterized from its natural source?

this compound is isolated from the marine sponge Hyrtios erecta using methanol extraction followed by chromatographic techniques such as HPLC or TLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data include - and -NMR signals for terpene backbones and functional groups (e.g., lactone rings). For reproducibility, experimental protocols must specify solvent systems, column parameters, and purity thresholds (>95%) .

Q. What are the primary biological activities of this compound?

this compound exhibits cytotoxic activity against human cancer cell lines, including leukemia (P388), lung (A549), and colon (HCT-116), with IC values ≥1 µg/mL. Antimycobacterial activity against Mycobacterium tuberculosis is also reported but with lower potency compared to scalarane derivatives .

Q. What experimental models are used to evaluate its cytotoxicity?

Standard assays include the MTT or SRB viability tests using adherent cancer cell lines. Dose-response curves (0.1–100 µg/mL) are generated with triplicate measurements to ensure statistical validity. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s bioactivity?

Semi-synthetic derivatization of the terpene scaffold (e.g., acetylation at C-19 or hydroxylation at C-16) has been explored. For example, 19-acetyl-sesterstatin derivatives show improved cytotoxicity (IC 0.18 µg/mL) compared to the parent compound. Structure-activity relationship (SAR) studies require systematic variation of functional groups and comparative bioassays .

Q. What contradictions exist in reported IC50_{50}50 values across studies?

Q. What methodologies resolve this compound’s stereochemistry?

X-ray crystallography or NOESY NMR experiments are critical for assigning absolute configurations. For example, the C-12 epimer of 25-dehydroxy-deacetylscalarin showed reduced antimycobacterial activity, highlighting the role of stereochemistry in bioactivity .

Methodological Guidelines

Q. Table 1: Cytotoxic Activity of this compound and Analogues

Q. Key Experimental Design Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.